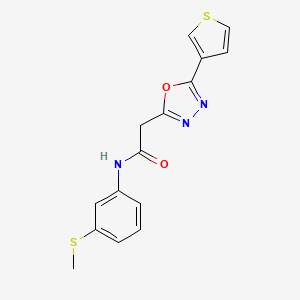

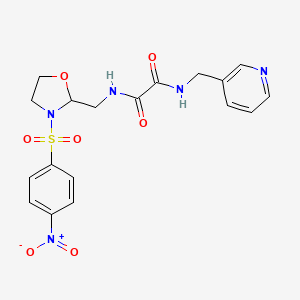

![molecular formula C7H13Cl2N3 B2541210 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride CAS No. 1417637-66-1](/img/structure/B2541210.png)

5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine” is a chemical compound with the CAS Number: 1367938-31-5 . It has a molecular weight of 137.18 . The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylamine . The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for “5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine” is 1S/C7H11N3/c8-6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5,8H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a density of 1.36±0.1 g/cm3 (Predicted) and a boiling point of 328.4±35.0 °C (Predicted) .

Scientific Research Applications

Synthesis and Optical Properties

A novel approach for synthesizing polycyclic imidazo[1,2-a]pyridine analogs via oxidative intramolecular C–H amination has been developed. This method yields π-expanded imidazo[1,2-a]pyridines with strong UV absorption and fluorescence properties, suggesting applications in materials science for optical devices (Łukasz Kielesiński et al., 2015).

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridines serve as a versatile scaffold for drug development due to their structural diversity and capability to adapt optimally to biological targets. Their synthesis from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine highlights their potential in creating combinatorial libraries for screening small molecules (S. Schmid et al., 2006).

Heterocyclic Compounds Synthesis

Efforts in synthesizing derivatives of 5-amino-1H-pyrazolo[4,3-b]pyridine, leading to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines, underscore the compound's role in the development of novel heterocyclic compounds with potential for therapeutic applications (Георгий Г. Яковенко et al., 2020).

Conformationally Constrained Inhibitors

The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system for farnesyltransferase inhibitors highlights its application in producing analogues with improved in vivo metabolic stability, critical for drug development (C. Dinsmore et al., 2000).

Green Chemistry Synthesis

A green synthesis approach for novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives demonstrates the application of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride in environmentally friendly chemical processes, contributing to sustainable chemistry practices (K. Sadek et al., 2018).

Therapeutic Agent Scaffold

The imidazo[1,2-a]pyridine scaffold is highlighted as a "drug prejudice" scaffold, with broad applications in medicinal chemistry including anticancer, antimicrobial, and antiviral activities. This versatility makes it an attractive starting point for the development of novel therapeutic agents (A. Deep et al., 2016).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-1-3-10-4-2-9-7(10)5-6;;/h2,4,6H,1,3,5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMAKZCBSNQLMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2CC1N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

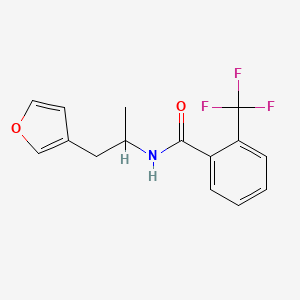

![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)

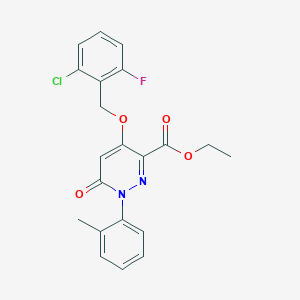

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)

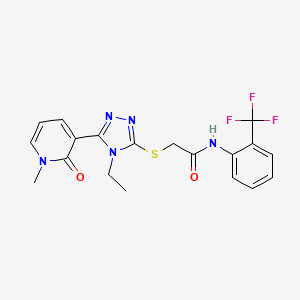

![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)

![2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone](/img/structure/B2541139.png)

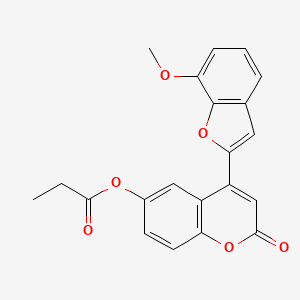

![8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2541146.png)

![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)